
N-cyclopropyl-2-nitrobenzenesulfonamide
Overview
Description
N-cyclopropyl-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C₉H₁₀N₂O₄S. It is characterized by the presence of a cyclopropyl group attached to a nitrobenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopropyl-2-nitrobenzenesulfonamide can be synthesized through a reaction involving o-nitrobenzenesulfonyl chloride and cyclopropylamine. The process typically involves dissolving o-nitrobenzenesulfonyl chloride in dichloromethane (DCM) and cooling the solution to 0°C using an ice bath. A mixture of triethylamine (Et₃N) and cyclopropylamine in DCM is then slowly added to the solution, and the reaction is stirred at room temperature for 3-4 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and solvents, such as DCM and Et₃N, makes the process feasible for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or other metal catalysts.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of N-cyclopropyl-2-aminobenzenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted sulfonamide derivatives can be formed.
Scientific Research Applications
N-cyclopropyl-2-nitrobenzenesulfonamide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-nitrobenzenesulfonamide involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amine, which can then participate in further reactions. The sulfonamide group can act as a nucleophile or electrophile, depending on the reaction conditions. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-nitrobenzenesulfonamide
- N-cyclopropyl-2-aminobenzenesulfonamide
- N-cyclopropyl-2-chlorobenzenesulfonamide
Uniqueness
N-cyclopropyl-2-nitrobenzenesulfonamide is unique due to the presence of both a cyclopropyl group and a nitro group on the benzenesulfonamide moiety. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
N-cyclopropyl-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c12-11(13)8-3-1-2-4-9(8)16(14,15)10-7-5-6-7/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZDNGPITOUOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355323 | |
| Record name | N-cyclopropyl-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400839-43-2 | |
| Record name | N-cyclopropyl-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

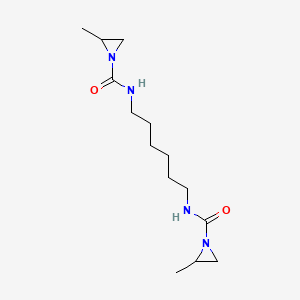
![1-[1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone](/img/structure/B1606737.png)
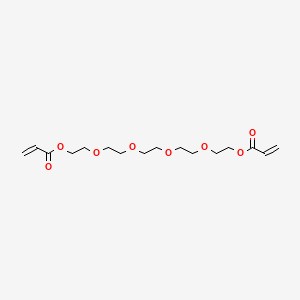
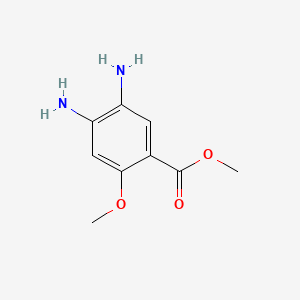

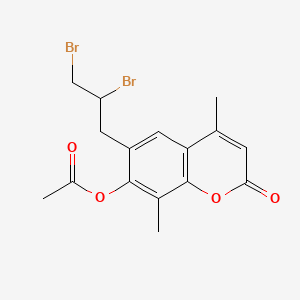
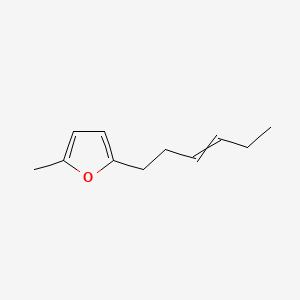


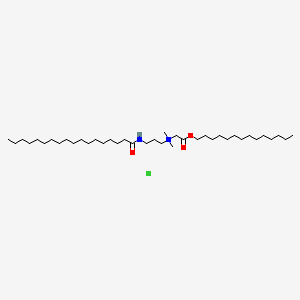
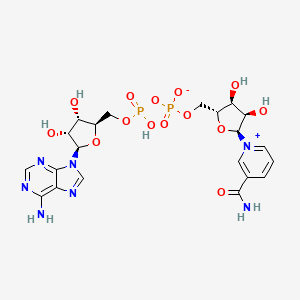
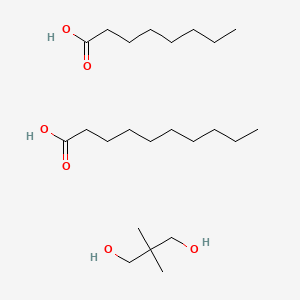
amino]-4-methoxyphenyl]-](/img/structure/B1606754.png)

